2-(2-phenylethyl)-1H-perimidine
Description
2-(2-Phenylethyl)-1H-perimidine is a nitrogen-containing heterocyclic compound featuring a perimidine core substituted at the 2-position with a phenylethyl group. Perimidines are fused aromatic systems with two nitrogen atoms in a six-membered ring fused to a naphthalene moiety, conferring unique electronic and steric properties . The phenylethyl substituent enhances lipophilicity and may influence biological activity, making this compound a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C19H16N2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1H-perimidine |
InChI |
InChI=1S/C19H16N2/c1-2-6-14(7-3-1)12-13-18-20-16-10-4-8-15-9-5-11-17(21-18)19(15)16/h1-11H,12-13H2,(H,20,21) |
InChI Key |
DXOGBTBTOPQKMX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC4=C3C(=CC=C4)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Crystallographic and Structural Analysis
Crystal packing and hydrogen-bonding patterns vary significantly with substituents:
Notes:
- Bulky substituents like phenylethyl may disrupt tight packing, reducing crystallinity compared to planar groups (e.g., pyridinyl).
- Hydrogen bonding in L1 stabilizes the structure, whereas alkyl substituents rely on van der Waals interactions .
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